![molecular formula C13H13ClN2O2 B2378757 4-(2-Chloroacetyl)-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one CAS No. 374704-04-8](/img/structure/B2378757.png)
4-(2-Chloroacetyl)-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloroacetyl)-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one is a derivative of quinazolinone . Quinazolinones have broad applications in the biological, pharmaceutical, and material fields . They are a part of the N-containing heterocyclic compounds .
Synthesis Analysis
Quinazolinones can be synthesized via amination and annulation of amidines and benzamides . A novel and highly efficient copper-mediated tandem C (sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4 (1H)-ones has been proposed . Other synthetic methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The molecular structure of 4-(2-Chloroacetyl)-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one can be confirmed by their physicochemical properties and spectroanalytical data .Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions. For instance, a ruthenium-catalyzed oxidative coupling of 2-aryl-quinazolinones with olefins via C–H bond activation followed by an intramolecular aza-Michael reaction has been described . This strategy allows the direct and efficient construction of pyrrolo[2,1-b]quinazolin-9(1H)-one scaffolds .Wissenschaftliche Forschungsanwendungen
Antimalarial Applications
Quinazolinone derivatives have been explored for their potential antimalarial properties. For instance, Abdelmonsef et al. (2020) synthesized novel hybrid quinazolin-2,4-dione analogs and conducted in silico molecular docking studies targeting Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH). Their findings suggest these compounds, including structures related to 4-(2-Chloroacetyl)-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one, could serve as promising antimalarials upon further validation (Abdelmonsef et al., 2020).
Anticancer Applications
The cytotoxicity of quinazolinone derivatives against various cancer cell lines has been a subject of investigation. Mphahlele et al. (2016) synthesized a series of novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones and evaluated their in vitro cytotoxicity against three human cancer cell lines, revealing the potential of these compounds in cancer treatment (Mphahlele et al., 2016).
Antimicrobial Applications
Quinazolinone derivatives have also been studied for their antimicrobial efficacy. Myangar and Raval (2012) synthesized azetidinyl-3-quinazolin-4-one hybrids and found them to possess promising antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antitubercular activity, highlighting their potential as new antimicrobial agents (Myangar & Raval, 2012).
Other Applications
Further research into quinazolinone derivatives includes exploring their antihyperglycemic, antihypertensive, and antioxidant properties, suggesting a broad spectrum of potential therapeutic applications. For example, Kumar et al. (2011) explored the antimicrobial and antioxidant potential of newly synthesized quinazolinone derivatives, finding some compounds exhibiting potent activity, indicating their value in developing new treatments for various diseases (Kumar et al., 2011).
Zukünftige Richtungen
Quinazolinones have drawn more and more attention in the synthesis and bioactivities research . Future research could focus on the development of new quinazolinone derivatives with improved biological activities. Various screening methods related to inflammation and inflammation-induced cancer need to be evaluated pre-clinically and clinically .
Eigenschaften
IUPAC Name |
4-(2-chloroacetyl)-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c14-8-12(17)16-10-5-2-1-4-9(10)13(18)15-7-3-6-11(15)16/h1-2,4-5,11H,3,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEONCFNNMAWLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2N(C1)C(=O)C3=CC=CC=C3N2C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroacetyl)-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

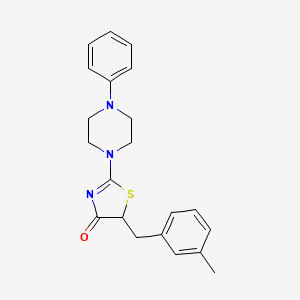
![Spiro[1,3-dihydroindene-2,1'-cyclopentane]-1-amine;hydrochloride](/img/structure/B2378675.png)
![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2378677.png)
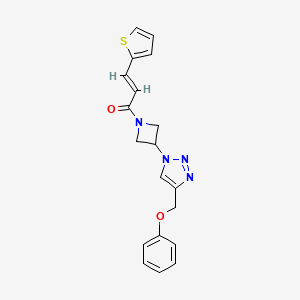

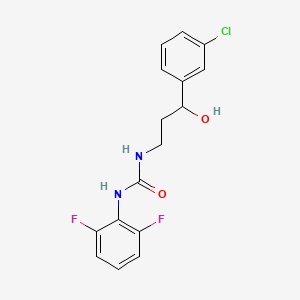
![3-[(5-Thioxo-4-phenyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one](/img/structure/B2378684.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2378685.png)
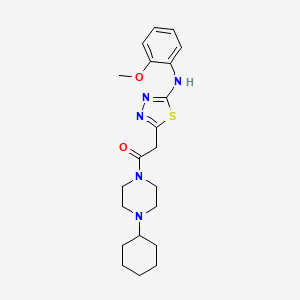

![N-(benzo[d]thiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2378690.png)
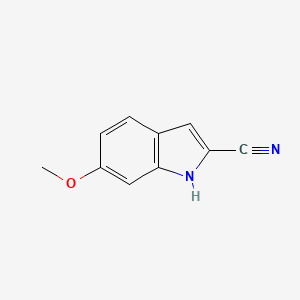
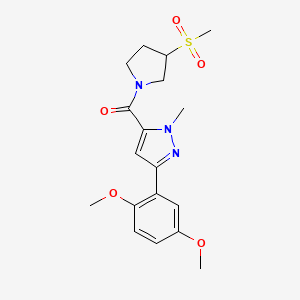
![2-Amino-3-methoxycarbonyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2378695.png)